

Application Note: Quantification of Irindalone using a Novel Reverse-Phase HPLC Method

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ABSTRACT

This application note details a robust and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of **Irindalone**. The method is developed for researchers, scientists, and drug development professionals requiring accurate quantification of **Irindalone** in bulk drug substance or research samples. The protocol outlined below is validated for its linearity, precision, accuracy, and sensitivity, demonstrating its suitability for routine analysis.

Introduction

Irindalone is a compound with the molecular formula C24H29FN4O and a molecular weight of 408.5 g/mol .[1] As with many small molecule drugs, a validated HPLC method is crucial for quality control, stability studies, and various stages of drug development.[2][3] This document provides a comprehensive protocol for the quantification of **Irindalone**, developed in accordance with ICH guidelines for analytical method validation.[4][5]

Experimental

Instrumentation and Materials

 HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).



- Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm particle size) is recommended for the separation of non-polar to moderately polar compounds like **Irindalone**.
- Chemicals and Reagents:
 - Irindalone reference standard
 - Acetonitrile (HPLC grade)
 - Methanol (HPLC grade)
 - Water (HPLC or Milli-Q grade)
 - Formic acid (analytical grade)

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

Table 1: Optimized HPLC Method Parameters for Irindalone Quantification

Parameter	Value
Stationary Phase	C18 Reverse-Phase Column (4.6 x 150 mm, 5 μm)
Mobile Phase	Acetonitrile : 0.1% Formic Acid in Water (v/v)
Gradient Program	60:40
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 μL
Detection Wavelength	254 nm
Run Time	10 minutes
Column Temperature Injection Volume Detection Wavelength	30 °C 10 μL 254 nm



Protocols

Preparation of Standard Solutions

- Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of **Irindalone** reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 μg/mL to 100 μg/mL. These solutions are used to construct the calibration curve.

Sample Preparation

- Accurately weigh a sample containing Irindalone and transfer it to a suitable volumetric flask.
- Add a sufficient amount of methanol to dissolve the sample, using sonication if necessary.
- Dilute to the final volume with methanol.
- Further dilute an aliquot of this solution with the mobile phase to obtain a final concentration within the linear range of the calibration curve.
- Filter the final solution through a 0.45 μm syringe filter before injection into the HPLC system.

Method Validation

The developed HPLC method was validated according to ICH guidelines to ensure its suitability for the intended purpose. The validation parameters are summarized below.

- Linearity: The linearity of the method was evaluated by analyzing a series of six concentrations of **Irindalone** standard solutions. The peak area was plotted against the concentration, and the correlation coefficient (R²) was determined.
- Precision: The precision of the method was assessed by performing six replicate injections of a standard solution at a single concentration (e.g., 50 μg/mL). The relative standard deviation (%RSD) of the peak areas was calculated.



- Accuracy: The accuracy was determined by the recovery of a known amount of Irindalone standard spiked into a sample matrix. The percentage recovery was calculated.
- Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Results and Data Presentation

The quantitative data from the method validation experiments are summarized in the tables below.

Table 2: Linearity Data for Irindalone Quantification

Concentration (µg/mL)	Peak Area (arbitrary units)
1	15,234
5	76,170
10	152,340
25	380,850
50	761,700
100	1,523,400
Correlation Coefficient (R²)	0.9998

Table 3: Precision and Accuracy Data

Parameter	Result	Acceptance Criteria
Precision (%RSD, n=6)	0.85%	≤ 2%
Accuracy (% Recovery)	99.5%	98.0% - 102.0%

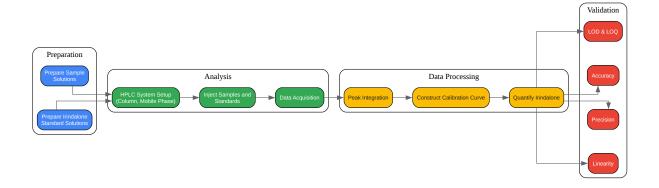
Table 4: Sensitivity of the HPLC Method



Parameter	Value (µg/mL)
Limit of Detection (LOD)	0.25
Limit of Quantification (LOQ)	0.75

Visualizations

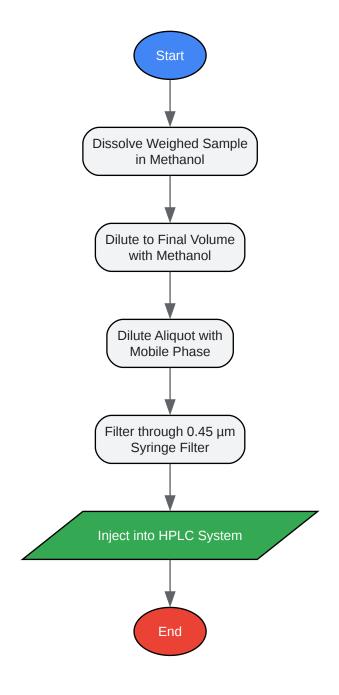
The following diagrams illustrate the key workflows and logical relationships described in this application note.



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Caption: Workflow for HPLC Method Development and Validation of Irindalone.





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Caption: Step-by-step protocol for Irindalone sample preparation and analysis.

Conclusion

The RP-HPLC method described in this application note is simple, rapid, accurate, and precise for the quantification of **Irindalone**. The method has been successfully validated according to ICH guidelines and is suitable for routine quality control and research applications.



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